2,8-Dichloro-1-octene

Description

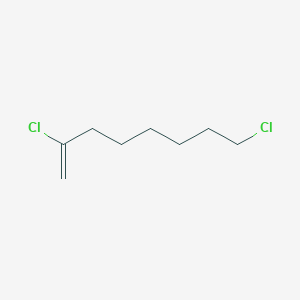

2,8-Dichloro-1-octene (CAS No. 485320-13-6) is a chlorinated alkene with the molecular formula C₈H₁₄Cl₂ and a molecular weight of 181.10276 g/mol . Structurally, it consists of an eight-carbon chain (1-octene) with chlorine atoms substituted at the 2nd and 8th positions. Notably, an alias listed in one source—Clindamycin Palmitate Hydrochloride—appears to be erroneous, as this name corresponds to a distinct antibiotic compound unrelated to chlorinated alkenes .

Properties

IUPAC Name |

2,8-dichlorooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl2/c1-8(10)6-4-2-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNACSJJNIPRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641082 | |

| Record name | 2,8-Dichlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-13-6 | |

| Record name | 1-Octene, 2,8-dichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dichlorooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,8-Dichloro-1-octene can be achieved through several methods. One common approach involves the chlorination of 1-octene. This process typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions . Another method involves the use of dichlorocarbene addition to 1-octene, which can be generated in situ using chloroform and a strong base like sodium hydroxide (NaOH) .

Industrial production of 2,8-Dichloro-1-octene may involve large-scale chlorination processes, where reaction conditions such as temperature, pressure, and the concentration of reactants are optimized to maximize yield and purity .

Chemical Reactions Analysis

2,8-Dichloro-1-octene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.

Oxidation Reactions: The double bond in 2,8-Dichloro-1-octene can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4), resulting in the formation of diols.

Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the double bond into a single bond and forming 2,8-dichlorooctane.

Scientific Research Applications

2,8-Dichloro-1-octene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Dichloro-1-octene involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The double bond allows for addition reactions, which can modify the compound’s structure and properties . These interactions can affect biological pathways, particularly those involving enzymes that metabolize chlorinated hydrocarbons .

Comparison with Similar Compounds

Research Findings and Data Gaps

While 2,8-Dichloro-1-octene’s synthesis and basic properties are documented , comparative studies on its reactivity, toxicity, and environmental fate are scarce. For example:

- Thermal Stability : Predicted to decompose at temperatures >200°C, releasing HCl, but experimental data are unavailable.

- Solubility : Expected to be low in water (similar to dichloroalkenes like 1,2-dichloroethylene).

Biological Activity

2,8-Dichloro-1-octene is a chlorinated hydrocarbon with potential applications in various fields, including agriculture and industrial chemistry. Understanding its biological activity is essential for assessing its environmental impact and safety for human health.

Chemical Structure and Properties

2,8-Dichloro-1-octene is characterized by its two chlorine substituents located at the 2 and 8 positions of the octene chain. This structural configuration influences its chemical reactivity and biological interactions. The compound's molecular formula is C8H14Cl2, and it exhibits properties typical of alkenes, such as reactivity in addition reactions.

Biological Activity Overview

The biological activity of 2,8-dichloro-1-octene can be categorized into several key areas:

Toxicological Studies

A study evaluating the toxicity of chlorinated compounds found that 2,8-dichloro-1-octene exhibited significant cytotoxic effects on mammalian cell lines. The research indicated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 25 µM, suggesting moderate toxicity compared to other chlorinated alkenes .

Environmental Impact

Research conducted on the environmental fate of chlorinated compounds highlighted that 2,8-dichloro-1-octene undergoes photodegradation when exposed to sunlight, leading to the formation of less harmful byproducts. However, its persistence in aquatic environments raises concerns regarding long-term ecological effects .

Antimicrobial Activity

In related studies on chlorinated alkenes, compounds similar to 2,8-dichloro-1-octene were tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively at concentrations ranging from 10 to 100 µg/mL . While direct studies on 2,8-dichloro-1-octene are necessary for conclusive evidence, these findings suggest a potential for antimicrobial applications.

Data Table: Biological Activity Summary

| Biological Activity | Findings |

|---|---|

| Toxicity (IC50) | ~25 µM in mammalian cell lines |

| Antimicrobial Activity | Effective against bacteria (10-100 µg/mL) |

| Environmental Persistence | Moderate persistence; photodegradable |

| Endocrine Disruption Potential | Possible due to chlorine substituents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.